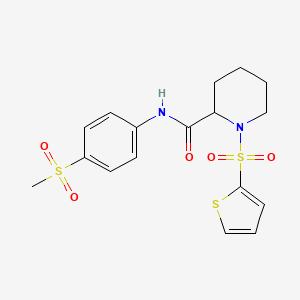

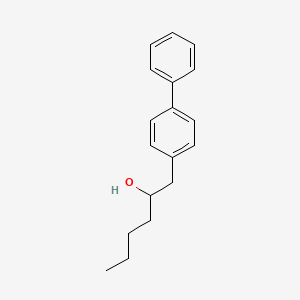

![molecular formula C22H15ClFN5 B2540112 N-[(2-氯苯基)甲基]-3-(3-氟苯基)三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866847-09-8](/img/structure/B2540112.png)

N-[(2-氯苯基)甲基]-3-(3-氟苯基)三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is a derivative of triazoloquinazolinone, a tricyclic heterocycle that has been investigated for its potential biological activities. The structure of this compound suggests that it may have affinity for certain receptors in the body, such as the benzodiazepine receptor, due to its similarity to other compounds in the triazoloquinazolinone series that have shown high affinity for this receptor .

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves novel synthetic routes, including a two-step process starting with anthranilonitrile and a hydrazide . The specific synthesis of N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is not detailed in the provided papers, but it can be inferred that similar methods could be employed, with modifications to the substituents to achieve the desired 2-chlorophenyl and 3-fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone scaffold. The substitution pattern on the rings, such as the 2-chlorophenyl and 3-fluorophenyl groups, plays a crucial role in determining the compound's binding affinity and selectivity towards biological targets . The molecular structure is typically confirmed using techniques such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives can be influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups like chloro and fluoro atoms could affect the electrophilic and nucleophilic centers within the molecule, potentially altering its reactivity in further chemical transformations or biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms might increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems. These properties are essential for understanding the pharmacokinetic profile of the compound and are usually characterized by elemental and spectral data .

Relevant Case Studies

Several triazoloquinazolinone derivatives have been evaluated for their biological activities. For example, some compounds in this series have been found to be potent benzodiazepine antagonists in rat models, with one leading compound showing activity comparable to known benzodiazepine receptor antagonists . Another study reported the synthesis of derivatives with significant anticancer activity against human neuroblastoma and colon carcinoma cell lines . Additionally, certain derivatives have been synthesized and tested for their H1-antihistaminic activity, with some showing comparable potency to the reference drug chlorpheniramine maleate and with less sedative properties . These case studies highlight the therapeutic potential of triazoloquinazolinone derivatives in various medical applications.

科学研究应用

抗癌活性

研究表明,三唑并喹唑啉衍生物表现出显着的抗癌活性。例如,一项关于从三唑并喹唑啉化合物合成新的脲衍生物的研究证明了它们对人神经母细胞瘤和结肠癌细胞系有希望的细胞毒性,突出了它们作为抗癌剂的潜力(B. N. Reddy 等,2015)。

抗组胺药

三唑并喹唑啉也因其抗组胺特性而受到探索。几项研究合成了新型三唑并喹唑啉-5-酮,在动物模型中显示出对组胺诱导的支气管痉挛有显着的保护作用,一些化合物表现出的效力和低镇静作用与标准抗组胺药相当(V. Alagarsamy 等,2008),(M. Gobinath 等,2015)。

抗菌和杀线虫特性

三唑并喹唑啉衍生物已被研究其抗菌和杀线虫活性,一些化合物对一系列细菌、真菌和线虫表现出良好至中等的活性,强调了它们在解决各种传染性和寄生虫疾病中的潜力(C. Sanjeeva Reddy 等,2016)。

作用机制

Triazoles

are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring. They are known to bind readily with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Quinazolines

are another class of compounds that have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN5/c23-18-10-3-1-6-15(18)13-25-21-17-9-2-4-11-19(17)29-22(26-21)20(27-28-29)14-7-5-8-16(24)12-14/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHHFFYOXQQKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

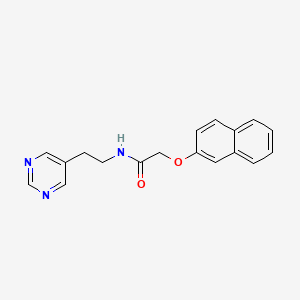

![(2-Ethoxypyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540032.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

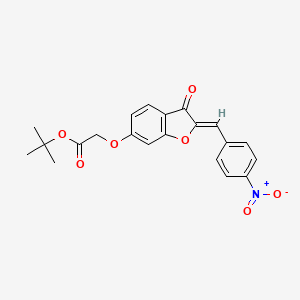

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

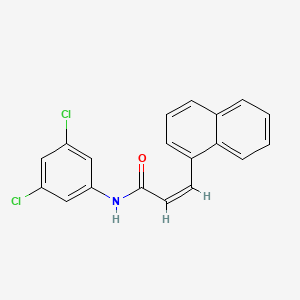

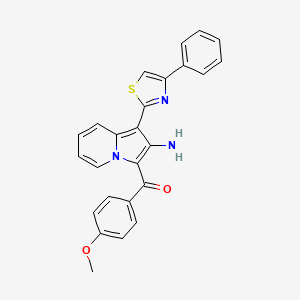

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)

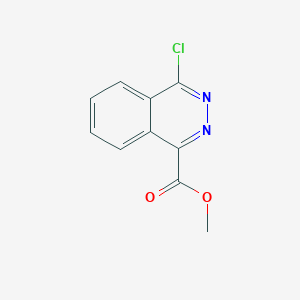

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)